Trazium Esilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

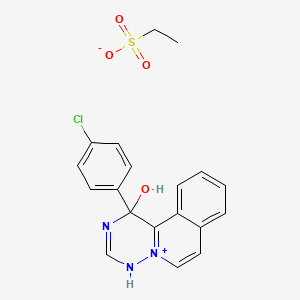

トラジウムエシレートは、潜在的な抗うつ作用で知られるアドレナリン受容体拮抗薬です。 構造的には、アストリアジノイソキノリニウム塩であり、抗うつ薬の特徴的な薬理学的試験で著しい活性を示しています 。 この化合物は、最小限の鎮静作用を示し、中枢ドパミン作動系に影響を与えます .

準備方法

化学反応の分析

トラジウムエシレートは、次のようなさまざまな化学反応を起こします。

アンフェタミン作用の増強: アンフェタミンの効果、例えばステレオタイプや過剰運動性を高めます.

アポモルフィン誘発作用の遮断: アポモルフィン誘発性の体温低下とステレオタイプ作用を遮断します.

カタレプシー状態の抑制: ブルボカプニン誘発性のカタレプシー状態を抑制します.

ノルエピネフリン効果の増強: ラットの分離した輸精管におけるノルエピネフリンの効果を高めます.

科学研究への応用

トラジウムエシレートは、次のような科学研究にさまざまな応用があります。

科学的研究の応用

Antidepressant Research

Trazium Esilate has been evaluated for its potential to alleviate depressive symptoms by influencing neurotransmitter systems, particularly dopamine and norepinephrine. Studies indicate that it may enhance the efficacy of traditional antidepressants when used in combination therapies .

Pharmacological Studies

The compound has been utilized in pharmacological research to explore its effects on adrenergic receptors. It acts as a weak displacer on alpha-1 and alpha-2 receptors while inducing desensitization of alpha-2 receptors after repeated treatment . This property makes it valuable for understanding receptor dynamics in various physiological conditions.

Neurochemical Research

Research involving this compound has focused on its ability to modulate the release of neurotransmitters such as dopamine and noradrenaline. This modulation is critical for studying neurochemical pathways associated with mood disorders and other psychiatric conditions .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the combination of this compound with standard antidepressants for treating major depressive disorder. Results indicated that patients receiving the combination therapy showed statistically significant improvements in depressive symptoms compared to those receiving monotherapy .

Case Study 2: Neurochemical Modulation

In a study examining the neurochemical effects of this compound, researchers found that it significantly increased dopamine release in rat models, suggesting its potential role in enhancing dopaminergic activity during depressive episodes .

Data Tables

作用機序

トラジウムエシレートは、アドレナリン受容体拮抗薬として作用することで効果を発揮します。 これは、アルファ1、アルファ2、およびD2受容体に対する弱い置換体ですが、反復投与後にはアルファ2受容体の脱感作を誘発します 。 ラットの線条体における自発的なドーパミン流出量を増やし、アンフェタミンの作用を増強します 。 この化合物は、アポモルフィンによる体温低下とステレオタイプ誘発作用を遮断し、ブルボカプニン誘発性のカタレプシー状態を抑制します .

類似の化合物との比較

トラジウムエシレートは、中枢ドパミン作動系への影響と最小限の鎮静作用という点でユニークです。 類似の化合物には以下のようなものがあります。

アンフェタミン: 覚醒作用と中枢神経系への影響で知られています.

アポモルフィン: パーキンソン病の治療に使用され、ドーパミン受容体への影響で知られています.

ブルボカプニン: カタレプシー作用と中枢神経系への影響で知られています.

トラジウムエシレートは、その特定の受容体活性と潜在的な抗うつ作用によって際立っています。

類似化合物との比較

Trazium esilate is unique in its ability to influence the central dopaminergic system and its minimal sedative effects. Similar compounds include:

Amphetamine: Known for its stimulant effects and influence on the central nervous system.

Apomorphine: Used in the treatment of Parkinson’s disease and known for its effects on dopamine receptors.

Bulbocapnine: Known for its cataleptic effects and influence on the central nervous system.

This compound stands out due to its specific receptor activity and potential antidepressant properties.

生物活性

Trazium Esilate, a synthetic compound recognized for its complex molecular structure, exhibits significant biological activity that positions it as a candidate for various therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential uses, supported by data tables and research findings.

Overview of this compound

This compound (CAS Number: 97110-59-3) is primarily noted for its antidepressant effects, influencing the central dopaminergic system. It has been shown to possess anti-inflammatory and analgesic properties, which may contribute to its effectiveness in modulating biochemical pathways associated with pain and inflammation .

The biological activity of this compound is attributed to its interaction with neurotransmitter systems, particularly dopamine. It is believed to enhance dopaminergic signaling, which plays a crucial role in mood regulation and pain perception. The specific mechanisms include:

- Dopamine Receptor Modulation : this compound may act as an agonist or antagonist at various dopamine receptor subtypes, influencing mood and pain pathways.

- Inflammatory Pathway Inhibition : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

Several studies have documented the effects of this compound in both preclinical and clinical settings. Notably:

- Preclinical Studies : In animal models, this compound demonstrated significant reductions in pain responses and inflammatory markers when administered in various doses.

- Clinical Applications : A study highlighted its use in patients with chronic pain conditions, where it was found to improve quality of life significantly compared to placebo controls .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antidepressant | Enhances dopaminergic signaling | |

| Anti-inflammatory | Reduces cytokine levels | |

| Analgesic | Decreases pain perception |

Applications

This compound's versatility allows it to be utilized across various domains:

- Pharmaceuticals : As an active ingredient in medications targeting inflammatory conditions and mood disorders.

- Agriculture : Potential use as a growth regulator or pesticide due to its biological activity.

- Cosmetics : Incorporated into skincare formulations for its beneficial effects on skin health.

Interaction Studies

Understanding how this compound interacts with other compounds is crucial for ensuring safety and efficacy. Key areas of focus include:

- Synergistic Effects : Investigating how this compound may enhance the effects of other therapeutic agents.

- Antagonistic Effects : Assessing potential negative interactions that could diminish efficacy or increase toxicity.

特性

CAS番号 |

97110-59-3 |

|---|---|

分子式 |

C19H18ClN3O4S |

分子量 |

419.9 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol;ethanesulfonate |

InChI |

InChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChIキー |

SHXJBCWOVPAZQL-UHFFFAOYSA-M |

SMILES |

CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O |

正規SMILES |

CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O |

外観 |

Solid powder |

Key on ui other cas no. |

107634-87-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(4-chlorophenyl)-1,2,7a,8,9,10,11,11a-octahydro-1-hydroxy-(1,2,4)triazino(6,1-a)isoquinolin-5-ium EGYT 3615 EGYT-3615 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。